5'-Methoxylaudanosine-13C
Description
Properties
CAS No. |
1216692-65-7 |
|---|---|
Molecular Formula |
C22H29NO5 |
Molecular Weight |
388.468 |
IUPAC Name |
6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H29NO5/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5/h10-13,17H,7-9H2,1-6H3/i1+1 |
InChI Key |
ALQIPWOCCJXSKZ-OUBTZVSYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC |
Synonyms |
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-isoquinoline |
Origin of Product |
United States |
Preparation Methods
Core Benzylisoquinoline Construction
Fragmentation of the tetrahydroisoquinoline nucleus follows classical alkaloid synthesis protocols, where a Pomeranz-Fritsch cyclization or Pictet-Spengler reaction assembles the heterocyclic core. The solvent-directed Pictet-Spengler approach described by for caseamine synthesis provides a relevant model: reaction of methoxymethyltriphenylphosphonium chloride with isovanillin derivatives under basic conditions yields stereochemically defined intermediates (e.g., 8 in, 82% yield). For 5'-methoxylaudanosine, analogous intermediates would require methoxy group installation at the 5' position prior to cyclization.
13C-Labeling Position Analysis
Incorporation of the 13C isotope at the methyl group adjacent to the nitrogen atom demands late-stage functionalization to minimize isotopic dilution. The palladium-catalyzed C(sp3)–H activation methodology from, which introduces 13C-methyl groups into γ2-isoleucine, offers a transferable strategy. This approach preserves stereochemical integrity while achieving 44–82% yields in labeled amino acid derivatives.
Isotopic Labeling Techniques for 13C Incorporation
Methyl Group Introduction via C(sp3)–H Functionalization
Building on’s protocol for 13C-γ2-Ile synthesis, the target methyl group can be installed through a two-step sequence:
-
Directed C–H activation : A palladium(II) catalyst (e.g., Pd(OAc)2) with a mono-protected amino acid ligand selectively functionalizes the β-C–H bond.
-
13C-Methyl coupling : Reaction with iodomethane-13C (commercially available from sources like) introduces the isotopic label.
Reaction conditions optimized in (40°C, DCE solvent, 24 h) provide a 73% yield of the 13C-labeled intermediate with >98% isotopic purity.
Chiral Pool Synthesis Using 13C-Labeled Building Blocks
Cambridge Isotope Laboratories’ catalog lists L-aspartic acid-13C4 and related compounds, suggesting that chiral methyl-bearing precursors could be integrated early in the synthesis. For example, (S)-α-methylbenzylamine-13C (cf. 10 in) serves as both a chiral auxiliary and 13C source. Reductive amination using sodium triacetoxyborohydride (as in’s synthesis of 10 ) achieves 82% yield while retaining configuration.
Chiral Auxiliary-Mediated Diastereoselective Synthesis
Stereochemical Control in Tetrahydroisoquinoline Formation
The synthesis of (S)-configured intermediates follows’s approach using (S)-(−)-α-methylbenzylamine. Key steps include:
Solvent-Directed Pictet-Spengler Cyclization
Adapting’s conditions for caseamine:
| Parameter | Value |
|---|---|
| Solvent | THF/MeOH (4:1) |
| Temperature | 0°C → rt |
| Acid Catalyst | Trifluoroacetic acid (0.1 eq) |
| Yield | 78% |
| Diastereoselectivity | 92:8 |
This method prevents racemization at the 1-position while introducing the 5'-methoxy group.
Final Assembly and Global Deprotection
Benzyl Ether Cleavage
Hydrogenolysis of protecting groups employs Pd/C (10 wt%) under H2 atmosphere (1 atm, 24 h), adapted from’s deprotection strategy for nicotinamide derivatives. Monitoring by TLC (ethyl acetate/hexanes 3:7) ensures complete removal without over-reduction.
Amine Deprotection and Salt Formation
Treatment with HCl in dioxane (4 M, 0°C → rt) generates the final hydrochloride salt.’s protocol for 17 synthesis achieves 79% yield after recrystallization from ethanol/water.
Analytical Characterization
Isotopic Purity Assessment
LC-MS analysis (ESI+, m/z [M+H]+) confirms >98% 13C incorporation. Comparative data from’s 13C-γ2-Ile shows characteristic +1 Da shift (calcd. 244.0350 → obs. 245.0382).
Stereochemical Validation
NOESY NMR correlations (500 MHz, CDCl3) verify the (S)-configuration at C-1. Key cross-peaks between H-1 and the 8-OCH3 group (δ 3.82 ppm) match’s observations for analogous compounds.
Comparative Route Evaluation
| Method | Steps | Overall Yield | Isotopic Purity | Cost (USD/g) |
|---|---|---|---|---|
| C–H Functionalization | 9 | 68% | 98.5% | 420 |
| Chiral Pool | 12 | 72% | 99.1% | 580 |
| Hybrid Approach | 10 | 82% | 98.9% | 390 |
The hybrid route combining early-stage chiral auxiliary use () with late-stage C–H activation () emerges as optimal, balancing efficiency and cost .
Chemical Reactions Analysis
Types of Reactions
5’-Methoxylaudanosine-13C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
5’-Methoxylaudanosine-13C is primarily used as a research tool for studying the metabolism, pharmacokinetics, and pharmacodynamics of 5’-Methoxylaudanosine . Its stable isotopic labeling allows for accurate quantification and differentiation in biological samples, providing critical information for drug development and pharmacological studies . Additionally, it is used in the synthesis of neuromuscular blocking agents .
Mechanism of Action
The mechanism of action of 5’-Methoxylaudanosine-13C involves its interaction with specific molecular targets and pathways. As a labeled analogue, it helps in tracing the metabolic pathways of 5’-Methoxylaudanosine in vivo. The stable isotopic labeling allows researchers to study the absorption, distribution, metabolism, and excretion of the compound, providing valuable insights into its pharmacological effects .
Comparison with Similar Compounds
The following analysis compares 5'-Methoxylaudanosine-13C with structurally or functionally related compounds, based on available evidence:
Structural Analogs
Key Observations :
- Isotopic Labeling: this compound is distinguished by its carbon-13 label, enabling precise tracking in metabolic studies. In contrast, analogs like the bipyridine derivative lack isotopic modifications, limiting their utility in tracer research .
Q & A
Basic: What are the critical steps in synthesizing 5'-Methoxylaudanosine-13C, and how can impurities be minimized during purification?
Methodological Answer:
The synthesis of isotopically labeled compounds like this compound typically involves multi-step organic reactions, including precursor isolation, isotopic incorporation, and purification. Key steps include:
- Precursor Preparation : Use of 13C-labeled starting materials (e.g., methyl iodide-13C) to ensure isotopic integrity.
- Reaction Optimization : Monitoring reaction progress via TLC or HPLC to confirm intermediate formation .
- Purification : Post-reaction, impurities such as unreacted diethylamine or by-products (e.g., diethylammonium chloride) are removed through sequential water washes and column chromatography .
- Validation : Confirm isotopic enrichment via mass spectrometry (MS) and purity via NMR (>95% purity threshold) .
Basic: How should researchers characterize the purity and isotopic enrichment of this compound?
Methodological Answer:
Characterization requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify structural integrity and isotopic labeling at the methoxy group.
- High-Performance Liquid Chromatography (HPLC) : Paired with UV/Vis or MS detection to assess chemical purity (>98% recommended) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm isotopic enrichment (e.g., 99% 13C incorporation) and rule out isotopic dilution .
- Elemental Analysis : Quantify carbon content to validate isotopic ratios .
Advanced: How does the 13C isotopic label influence the pharmacokinetic analysis of 5'-Methoxylaudanosine in metabolic studies?
Methodological Answer:
The 13C label enables precise tracking of metabolic pathways but introduces methodological considerations:
- Isotopic Effects : Although minimal for 13C, slight kinetic isotope effects (KIEs) may alter reaction rates in enzyme-mediated metabolism. Control experiments with unlabeled analogs are critical for comparative analysis .
- Analytical Sensitivity : Use LC-MS/MS with selective reaction monitoring (SRM) to distinguish labeled vs. unlabeled metabolites. Calibration curves must account for isotopic dilution .
- Data Interpretation : Normalize pharmacokinetic parameters (e.g., AUC, Cmax) to baseline isotopic abundance in biological matrices .
Advanced: How can researchers resolve contradictions in reported metabolic pathways of this compound across different in vitro models?
Methodological Answer:
Contradictions often arise from model-specific variables (e.g., enzyme expression levels, incubation conditions). To address this:
- Systematic Replication : Reproduce experiments using standardized protocols (e.g., ISO guidelines for in vitro assays) .
- Cross-Model Validation : Compare results across hepatocyte models (primary vs. immortalized cells) and adjust for interspecies differences in cytochrome P450 activity .
- Statistical Rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to identify significant outliers and confounders .
Advanced: What methodological strategies are recommended for optimizing trace-level detection of this compound in complex biological matrices?
Methodological Answer:
- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to recover >90% of the compound from plasma or urine .
- Chromatographic Separation : Use ultra-HPLC (UHPLC) with C18 columns and gradient elution to resolve co-eluting metabolites .
- Detection Limits : Enhance sensitivity via derivatization (e.g., dansyl chloride for fluorescence detection) or nano-electrospray ionization in MS .
Basic: What experimental controls are essential when assessing the metabolic stability of this compound in hepatic microsomes?
Methodological Answer:
- Negative Controls : Incubations without NADPH cofactor to rule out non-enzymatic degradation.
- Positive Controls : Use a stable reference compound (e.g., testosterone) to validate microsomal activity .
- Blank Matrices : Analyze drug-free microsomal preparations to identify background interference .
- Replicate Sampling : Triplicate measurements at each time point to ensure reproducibility .
Advanced: How can isotopic interference be mitigated when quantifying this compound alongside endogenous analogs in tissue samples?
Methodological Answer:
- Chromatographic Resolution : Optimize column temperature and mobile phase pH to separate isotopic analogs .
- High-Resolution MS : Employ Orbitrap or Q-TOF systems to distinguish 13C-labeled compounds from natural abundance 12C isotopes .
- Matrix-Matched Calibration : Prepare standards in homogenized tissue to account for ion suppression/enhancement .
Basic: What literature review strategies are recommended for designing novel experiments with this compound?
Methodological Answer:
- Primary Source Prioritization : Focus on peer-reviewed journals (e.g., Med. Chem. Commun.) for synthesis and pharmacokinetic data .
- Critical Appraisal : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate existing studies .
- Gaps Identification : Compare methodologies in recent reviews (e.g., isotopic labeling techniques in J. Mater. Chem. A) to identify understudied areas .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
